molecular formula C18H18ClF3N4O B2594679 4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 1775527-82-6

4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No. B2594679
CAS RN: 1775527-82-6
M. Wt: 398.81
InChI Key: XFUSKCLRYJMKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C18H18ClF3N4O and its molecular weight is 398.81. The purity is usually 95%.
BenchChem offers high-quality 4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the given compound, have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The trifluoromethyl group in the compound could potentially enhance this activity by increasing the lipophilicity and thus the ability to cross cell membranes.

Anticancer Potential

Compounds with similar structures have been evaluated for their anticancer activities. The pyrimidine ring, a common feature in many anticancer agents, could interact with various cellular targets and disrupt cancer cell proliferation .

Anti-HIV Effects

Indole derivatives have also been investigated for their anti-HIV activity. The structural complexity of the compound , including the piperazine and pyrimidine rings, might offer a platform for developing new anti-HIV agents .

properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N4O/c1-12-23-15(18(20,21)22)11-16(24-12)25-6-8-26(9-7-25)17(27)10-13-4-2-3-5-14(13)19/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUSKCLRYJMKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC=CC=C3Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine

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